molecular formula C5H2BrF2NO2S B2897871 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride CAS No. 2193065-77-7

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride

Cat. No. B2897871
CAS RN: 2193065-77-7
M. Wt: 258.04
InChI Key: CHGSZPKEPMZNMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, which includes compounds like 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride, has been a topic of research . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Scientific Research Applications

Stereoselective Construction of Enaminyl Sulfonyl Fluorides

Research by Leng et al. (2020) introduced a simple protocol for the stereoselective construction of enaminyl sulfonyl fluorides, demonstrating the utility of sulfonyl fluoride compounds in synthesizing derivatives with improved antimicrobial activity. This methodology could potentially apply to 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride for creating novel bioactive molecules with enhanced properties against Gram-positive bacteria (Leng et al., 2020).

SuFEx Clickable Reagents for Isoxazoles Synthesis

The development of new SuFEx (Sulfur(VI) Fluoride Exchange) clickable reagents, such as 1-bromoethene-1-sulfonyl fluoride, by Leng and Qin (2018) for the regioselective construction of 5-sulfonylfluoro isoxazoles, underscores the importance of sulfonyl fluorides in facilitating novel synthetic routes to heterocyclic compounds. The reactivity profile of this compound may offer similar advantages in constructing isoxazoles or other heterocycles (Leng & Qin, 2018).

Metal-Free Synthesis of Fluorosulfonyl 1,2,3-Triazoles

Thomas and Fokin (2018) described a metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles, leveraging bromovinylsulfonyl fluoride as a building block. This approach highlights the potential of sulfonyl fluoride derivatives, like this compound, in accessing a variety of sulfonate, sulfonamide, and sulfonic acid derivatives, which are challenging to synthesize via traditional methods (Thomas & Fokin, 2018).

Electrochemical Synthesis of Sulfonyl Fluorides

An innovative electrochemical method for preparing sulfonyl fluorides from thiols or disulfides was reported by Laudadio et al. (2019), demonstrating an environmentally benign approach to accessing these functional groups. This research suggests the potential for electrochemical techniques to be applied in synthesizing and manipulating compounds like this compound, offering a green alternative to traditional synthetic methods (Laudadio et al., 2019).

Applications in Fluorination Reactions

The utility of sulfonyl fluoride compounds in fluorination reactions is well-documented, as shown by Zhao and Gabbaï (2011), who developed a method for nucleophilic fluorination starting from aqueous fluoride ion solutions. This underscores the potential of this compound in facilitating fluorination reactions, which are crucial in the synthesis of fluorinated organic molecules, including pharmaceuticals and agrochemicals (Zhao & Gabbaï, 2011).

properties

IUPAC Name

2-bromo-3-fluoropyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-5-4(7)3(1-2-9-5)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSZPKEPMZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1S(=O)(=O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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